Enhanced Lipophilicity vs. 1‑Bromo‑4‑phenoxybenzene Drives Membrane Permeability Advantages
The computed partition coefficient (XLogP3-AA) of 1‑bromo‑2‑chloro‑4‑phenoxybenzene is 4.8, compared with 4.4 for the mono‑brominated analog 1‑bromo‑4‑phenoxybenzene [1][2]. This +0.4 log unit increase corresponds to an approximately 2.5‑fold higher equilibrium concentration in a hydrophobic phase, which can translate into improved membrane permeability in biological systems or better partition into organic phases during extraction and purification processes [3].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 (PubChem) |
| Comparator Or Baseline | 1‑Bromo‑4‑phenoxybenzene (CAS 101‑55‑3): XLogP3 = 4.4 |
| Quantified Difference | +0.4 log units (≈2.5× higher partition coefficient) |
| Conditions | Computed property; XLogP3 model (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity suggests better membrane penetration, potentially enhancing bioavailability in drug-like molecules or improving pesticide uptake in agrochemical lead optimization.
- [1] PubChem. (2025). 1-Bromo-2-chloro-4-phenoxybenzene. CID 21454544. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1196395-12-6 View Source
- [2] PubChem. (2025). 4-Bromodiphenyl ether. CID 7565. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7565 View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (General relationship between logP and membrane permeability.) View Source
